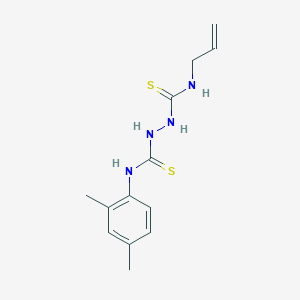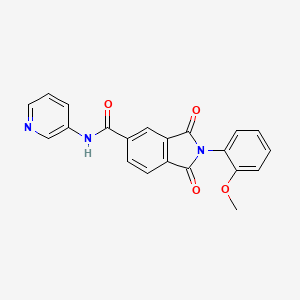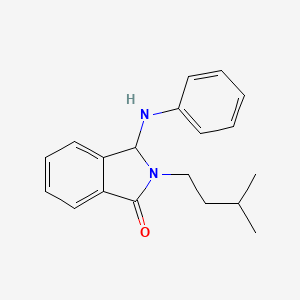
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-fluorophenyl)-3-cyano-5,6-dihydro-4H-pyran. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted chromenes, quinones, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation status of histones and non-histone proteins, leading to altered gene expression and cellular responses .
類似化合物との比較
Similar Compounds
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also exhibits HDAC inhibitory activity and is studied for its anticancer properties.
2-amino-4-fluorophenol: A simpler analog that is used as a building block in the synthesis of more complex molecules.
Uniqueness
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is unique due to its specific structural features, such as the chromene core and the presence of both amino and fluorophenyl groups. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry and material science .
特性
分子式 |
C18H17FN2O2 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H17FN2O2/c1-18(2)8-7-13-15(16(18)22)14(12(9-20)17(21)23-13)10-3-5-11(19)6-4-10/h3-6,14H,7-8,21H2,1-2H3 |
InChIキー |
VBNWVEKHUBEMJR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-4-(4-{[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]amino}phthalazin-1-yl)benzamide](/img/structure/B12453351.png)
![3-methyl-N-(4-{[2-(propanoylcarbamothioyl)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B12453362.png)
![(1R,2S)-2-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12453364.png)

![4-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B12453370.png)
![N-{4-[(2-butanoylhydrazinyl)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B12453376.png)




![4-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12453401.png)

![2-Methyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride dihydrate](/img/structure/B12453409.png)
